molecular formula C14H17N3O3S B4679914 butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate

butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B4679914
M. Wt: 307.37 g/mol
InChI Key: QHHASNVEEUJUFQ-UHFFFAOYSA-N
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Description

Butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a butyl carbamate group attached to a thiadiazole ring, which is further substituted with a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through nucleophilic substitution reactions using phenol derivatives and suitable leaving groups.

    Attachment of the Butyl Carbamate Group: The final step involves the reaction of the thiadiazole derivative with butyl isocyanate to form the butyl carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydrothiadiazole using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Phenol derivatives, alkyl halides, and suitable bases or acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its biological activity.

Mechanism of Action

The mechanism of action of butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in biological processes.

    Disruption of Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell membrane integrity.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells or other target cells.

Comparison with Similar Compounds

Butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate can be compared with other thiadiazole derivatives, such as:

    Butyl [5-(phenyl)-1,3,4-thiadiazol-2-yl]carbamate: Lacks the phenoxymethyl group, which may result in different biological activities and properties.

    Butyl [5-(methyl)-1,3,4-thiadiazol-2-yl]carbamate: Contains a methyl group instead of the phenoxymethyl group, leading to variations in reactivity and applications.

    Butyl [5-(chloromethyl)-1,3,4-thiadiazol-2-yl]carbamate: The presence of a chloromethyl group can significantly alter the compound’s chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

IUPAC Name

butyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-3-9-19-14(18)15-13-17-16-12(21-13)10-20-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHASNVEEUJUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=NN=C(S1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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